molecular formula C12H12FNO3 B3027588 Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate CAS No. 1345847-71-3

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Cat. No.: B3027588
CAS No.: 1345847-71-3
M. Wt: 237.23
InChI Key: BQEDPQDMNWOYLK-UHFFFAOYSA-N
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Description

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (CAS: 1345847-71-3) is a cyclopropane derivative featuring a carbamoyl group substituted with a 4-fluorophenyl moiety and a methyl ester. Its molecular formula is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and material science. It is synthesized via amidation of 1-(4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid with methylamine derivatives, achieving yields up to 78% under optimized conditions . Key physical properties include solubility in organic solvents (e.g., DMSO, ethanol) and stability at room temperature when stored in dark, sealed containers .

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDPQDMNWOYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345847-71-3
Record name Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H3F16H8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has potential applications in drug discovery and development due to its unique structural features, which may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The incorporation of the fluorophenyl group is hypothesized to enhance interaction with biological targets, potentially leading to increased potency against tumors .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. The carbamoyl group may play a crucial role in interacting with enzymes involved in inflammation .

Agrochemical Applications

The compound's structural characteristics suggest potential uses in agrochemicals, particularly as herbicides or insecticides.

  • Pesticidal Activity : Studies have shown that cyclopropane derivatives can exhibit herbicidal properties. This compound's ability to disrupt plant growth or pest life cycles could be explored in agricultural formulations .

Material Science

The compound's unique properties may also lend themselves to applications in materials science, particularly in the development of polymers or coatings.

  • Polymer Synthesis : The reactivity of the carbamate functional group allows for the synthesis of novel polymeric materials. These materials could exhibit enhanced mechanical properties or chemical resistance due to the cyclopropane moiety's strain and stability .

Data Table: Summary of Research Findings

Application AreaPotential UsesKey FindingsReferences
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsExhibits cytotoxicity against cancer cells
AgrochemicalsHerbicides, insecticidesPotential herbicidal activity
Material SciencePolymer synthesisCan form stable polymers with unique properties

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism of action is warranted .

Case Study 2: Agrochemical Potential

Research conducted on cyclopropane derivatives demonstrated their efficacy as herbicides in controlled environments. This compound showed promising results in inhibiting weed growth, highlighting its potential for agricultural applications .

Mechanism of Action

The mechanism of action of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N,N-Diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide (12k)
  • Structure : Replaces the methyl ester with a diethylamine group.
  • Physical Properties : Melting point (86.7–88.7°C ), Rf = 0.23, and higher molecular weight (256.11 g/mol ).
  • Synthesis : Prepared using diethylamine (2.0 equiv.), yielding 78% via column chromatography .
  • Spectroscopy : Distinct ¹H NMR signals at δ 3.38 (q, 2H) and δ 1.14 (t, 3H) for ethyl groups .
(1-(4-Fluorophenyl)cycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone (12k)
  • Structure : Incorporates a pyrrolidine ring instead of the ester.
  • Physical Properties : Higher melting point (154.7–155.0°C ) due to rigid pyrrolidine, Rf = 0.18 .
  • Synthesis : Achieves 87% yield with pyrrolidine (2.0 equiv.) .
  • Spectroscopy : ¹³C NMR shows carbamoyl carbon at δ 172.1, contrasting with δ 173.0 in the methyl ester .
Key Comparison
Parameter Methyl Ester (Target) Diethylamide (12k) Pyrrolidine (12k)
Molecular Weight (g/mol) 237.23 256.11 254.09
Melting Point (°C) Not reported 86.7–88.7 154.7–155.0
Yield (%) 78 78 87
Rf Value Not reported 0.23 0.18

Halogen Substituent Position

N,N-Diethyl-1-(3-fluorophenyl)cycloprop-2-ene-1-carboxamide (12l)
  • Structure : 3-Fluorophenyl substituent vs. 4-fluorophenyl in the target compound.
  • Impact : Altered dipole moments affect solubility and reactivity.
  • Spectroscopy : ¹H NMR shows shifted aromatic signals (δ 7.22–7.14) due to meta-substitution .

Cyclopropane Modifications in Pesticide Analogs

Compounds like cycloprothrin and fenpropathrin feature cyano and phenoxy groups instead of carbamoyl esters. These modifications enhance pesticidal activity but reduce solubility in polar solvents .

Functional Group and Bioactivity Comparisons

Methyl Ester vs. Carboxylic Acid Derivatives

  • Methyl Ester (Target) : Improved lipophilicity (logP ~2.5) facilitates membrane permeability.
  • 1-((3,4-Difluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid : Increased acidity (pKa ~3.5) limits cellular uptake but enhances protein binding .

Brominated Analog

  • Methyl 1-(4-bromophenyl)cyclopropanecarboxylate : Bromine’s higher atomic radius and polarizability increase toxicity (Harmful by inhalation, skin contact) compared to the fluorine analog .

Biological Activity

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, also known by its CAS number 1345847-71-3, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound has the following chemical characteristics:

  • Molecular Formula: C12H12FNO3
  • Molecular Weight: 237.227 g/mol
  • Stereochemistry: Achiral
  • InChIKey: BQEDPQDMNWOYLK-UHFFFAOYSA-N

Structure

The structure can be represented as follows:

COC O C1 CC1 C O NC2 CC C F C C2\text{COC O C1 CC1 C O NC2 CC C F C C2}

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds, including cabozantinib, a drug used in cancer therapy. The compound's structural features allow it to interact with biological targets effectively.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that derivatives of cyclopropanecarboxylic acids exhibit significant antitumor activity. This compound was evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Mechanism of Action :
    • Research indicates that the compound may act through the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, it may inhibit pathways associated with tumor growth and metastasis .
  • Pharmacokinetics :
    • Studies on the pharmacokinetic profile of related compounds suggest that this compound has favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications .

Data Table: Biological Activity Overview

Activity Description Reference
Antitumor ActivityInhibits proliferation in cancer cell lines
Mechanism of ActionModulates signaling pathways for cell survival and apoptosis
PharmacokineticsFavorable absorption and distribution properties

Synthesis and Applications

This compound can be synthesized through various chemical reactions involving cyclopropane derivatives. Its role as an intermediate in synthesizing cabozantinib highlights its importance in pharmaceutical chemistry.

Synthesis Example

A typical synthesis pathway involves reacting 4-aminophenol with cyclopropanecarboxylic acid derivatives under controlled conditions to yield the desired product with high purity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step in producing cabozantinib intermediates:

Methyl esterH2O acid base 1 4 Fluorophenyl carbamoyl cyclopropanecarboxylic acid\text{Methyl ester}\xrightarrow{\text{H}_2\text{O acid base }}1\text{ 4 Fluorophenyl carbamoyl cyclopropanecarboxylic acid}

Conditions and Outcomes :

  • Basic hydrolysis : NaOH (1M) in aqueous/organic biphasic systems yields the carboxylic acid with >90% purity .

  • Acid-catalyzed hydrolysis : HCl in refluxing THF achieves similar results but with lower selectivity due to amide stability .

Amide Group Reactivity

The carbamoyl group exhibits typical amide behavior but resists hydrolysis under mild conditions due to steric and electronic effects from the cyclopropane and fluorophenyl groups:

Reaction Conditions Outcome Notes
Acidic hydrolysisConcentrated HCl, 100°CPartial cleavage to cyclopropane-1,1-dicarboxylic acid and 4-fluoroanilineRequires prolonged heating (>12 hrs)
Nucleophilic substitutionNaHMDS in THFNo reaction observedStability attributed to resonance stabilization of the amide

Fluorophenyl Substituent Interactions

The 4-fluorophenyl group participates in hydrophobic interactions in biological systems , but its chemical reactivity is limited under standard conditions. Fluorine’s electron-withdrawing nature slightly activates the aromatic ring toward electrophilic substitution, though no experimental examples are documented in the literature reviewed.

Cyclopropane Ring Stability

The strained cyclopropane ring remains intact under most reaction conditions but may undergo ring-opening in extreme environments:

  • Oxidation : No reported ring-opening with common oxidants (e.g., KMnO₄, O₃).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves the cyclopropane structure while reducing other functionalities.

Stability Profile

  • Thermal stability : Decomposes above 200°C .

  • Light sensitivity : No significant degradation under standard laboratory lighting .

  • Storage : Stable at −20°C in inert atmospheres for >2 years .

Q & A

What are the recommended synthetic routes for Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, and how do reaction conditions influence yield and purity?

Basic Question
The compound is synthesized via cyclopropane ring formation followed by carbamoylation. A common approach involves:

Cyclopropanation : Reacting a cyclopropane precursor (e.g., methyl cyclopropanecarboxylate) with a fluorophenyl isocyanate derivative under anhydrous conditions .

Carbamoylation : Introducing the 4-fluorophenyl carbamoyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF or THF .
Key Variables :

  • Temperature (0–25°C) to prevent side reactions.
  • Solvent polarity affects reaction kinetics; non-polar solvents reduce by-products.
  • Yield typically ranges from 60–85%, with purity >95% achievable via recrystallization (e.g., ethyl acetate/hexane) .

How can structural elucidation and purity assessment be optimized for this compound?

Basic Question
Analytical Workflow :

NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity (characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and carbamoyl group placement .

HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect impurities (e.g., unreacted isocyanate derivatives) at ppm levels .

XRD : Single-crystal X-ray diffraction resolves steric effects of the fluorophenyl group on cyclopropane conformation .
Purity Standards : Pharmacopeial guidelines (e.g., EP/ICH) recommend impurity thresholds <0.1% for critical intermediates .

What are the hypothesized biological or pharmacological targets of this compound, and how can its structure-activity relationships (SAR) be explored?

Advanced Question
Hypotheses :

  • The fluorophenyl carbamoyl group suggests potential interaction with enzymatic active sites (e.g., kinases, proteases) due to hydrogen-bonding and hydrophobic pockets .
  • Cyclopropane rigidity may enhance metabolic stability compared to flexible analogs.
    SAR Strategies :

Analog Synthesis : Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted phenyl groups to assess electronic effects .

In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cannabinoid receptors (CB1/CB2), given structural similarities to fluorophenyl indazole derivatives .

Enzymatic Assays : Test inhibitory activity against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Question
Stability Profile :

  • Thermal Stability : Decomposition observed at >150°C, with cyclopropane ring opening as a major degradation pathway .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH <3 or >10), forming the carboxylic acid derivative. Use anhydrous solvents (e.g., DMSO) for long-term storage .
  • Light Sensitivity : No significant photodegradation under UV-Vis light (tested up to 48 hrs), but amber vials are recommended for trace analysis .

What analytical challenges arise in detecting trace impurities, and how can they be resolved?

Advanced Question
Common Impurities :

Unreacted Isocyanate : Detected via GC-MS (retention time ~8.2 min) or derivatized with dansyl hydrazine for fluorescence detection .

Cyclopropane Ring-Opened Byproducts : Identified by LC-QTOF-MS (exact mass ±5 ppm) and mitigated by optimizing reaction stoichiometry .
Method Development :

  • 2D-LC : Orthogonal separation (e.g., HILIC followed by RP-HPLC) resolves co-eluting impurities.
  • NMR Relaxation Editing : Suppresses dominant parent compound signals to enhance impurity visibility .

How can computational modeling guide the optimization of this compound’s physicochemical properties?

Advanced Question
Computational Strategies :

LogP Prediction : Tools like MarvinSketch estimate logP ~2.5, indicating moderate lipophilicity. Substituent modifications (e.g., adding polar groups) can adjust solubility .

pKa Calculation : The carbamoyl group’s pKa (~10.5) suggests protonation under physiological conditions, influencing membrane permeability .

Conformational Analysis : DFT (Density Functional Theory) simulations reveal that cyclopropane ring strain enhances binding entropy in target interactions .

What contradictions exist in reported data on this compound’s reactivity, and how can they be addressed experimentally?

Advanced Question
Reported Discrepancies :

  • Carbamoylation Efficiency : Some studies report incomplete coupling at room temperature, while others achieve >90% yield under identical conditions. This may stem from trace moisture or catalyst purity .
  • Cyclopropane Ring Stability : Conflicting data on thermal decomposition thresholds (120–150°C) suggest batch-to-batch variability in crystallinity .
    Resolution Methods :
  • Conduct controlled replicate syntheses with strict anhydrous protocols.
  • Use TGA (Thermogravimetric Analysis) to correlate decomposition onset with crystallinity (via XRD) .

What are the potential applications of this compound in agrochemical or medicinal research?

Advanced Question
Agrochemical Potential :

  • Structural analogs (e.g., cyclopropanecarboxylate esters) are known as pyrethroid insecticide intermediates. This compound could serve as a precursor for novel acaricides .
    Medicinal Chemistry :
  • Fluorophenyl groups are prevalent in kinase inhibitors (e.g., EGFR inhibitors). Functionalization at the carbamoyl nitrogen may yield selective kinase binders .
    Mechanistic Studies :
  • Use radiolabeled 14C^{14}C-methyl groups to track metabolic pathways in vitro (e.g., liver microsomes) .

How can researchers validate the compound’s role in proposed reaction mechanisms?

Advanced Question
Mechanistic Probes :

Isotopic Labeling : Synthesize deuterated cyclopropane derivatives to study ring-opening kinetics via 2H^2H-NMR .

Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for ester hydrolysis to determine rate-limiting steps .

Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to confirm/refute radical pathways in thermal decomposition .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Question
Safety Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.
  • Waste Disposal : Incinerate at >800°C to prevent environmental release of fluorinated byproducts .
    Emergency Measures :
  • For spills, neutralize with alkaline silica gel and collect in sealed containers .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

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